molecular formula C6H12F3N B1368513 (Butan-2-yl)(2,2,2-trifluoroethyl)amine

(Butan-2-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B1368513
M. Wt: 155.16 g/mol
InChI Key: WQZJSZUKKVQKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yl)(2,2,2-trifluoroethyl)amine is a chemical compound of interest in scientific research and development, particularly as a building block in organic synthesis. The presence of the 2,2,2-trifluoroethyl group is a key structural feature, as this moiety is known to significantly influence the properties of organic molecules, enhancing their metabolic stability and altering lipophilicity, which is crucial for the development of bioactive compounds . As a secondary amine, this compound serves as a versatile intermediate. Its primary research applications are found in the fields of medicinal chemistry and agrochemical development. Researchers utilize such trifluoroethylamine derivatives as synthons for the construction of more complex molecules, including potential enzyme inhibitors and ligands for various biological targets . The electron-withdrawing nature of the trifluoromethyl group lowers the basicity of the amine compared to its non-fluorinated analogs, which can be a critical factor in its interaction with enzymes and receptors . The compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)butan-2-amine

InChI

InChI=1S/C6H12F3N/c1-3-5(2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3

InChI Key

WQZJSZUKKVQKEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(F)(F)F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound has been explored as a precursor in the synthesis of various pharmaceutical agents. Its trifluoroethyl moiety can serve as a bioisostere for amides, enhancing metabolic stability while retaining biological activity .
    • FDA-Approved Drugs : Several drugs containing trifluoroethyl groups have received FDA approval, indicating the viability of this functional group in therapeutic applications. For instance, drugs like Ubrogepant and Alpelisib incorporate similar structures for their pharmacological effects .
  • Agrochemicals
    • Pesticides and Herbicides : Compounds with trifluoromethyl groups have been successfully integrated into agrochemical formulations to enhance efficacy against pests and weeds. The unique properties of these compounds can lead to improved selectivity and reduced environmental impact .
  • Materials Science
    • Functional Materials : The incorporation of (butan-2-yl)(2,2,2-trifluoroethyl)amine into polymer matrices or coatings can improve properties such as hydrophobicity and chemical resistance. This makes it suitable for applications in protective coatings and specialty materials .

Case Studies

  • Anticonvulsant Activity : Research has demonstrated that derivatives of fluorinated amines exhibit significant anticonvulsant properties. In vitro studies indicated that certain compounds based on this compound showed pronounced activity against seizure models, suggesting potential therapeutic applications in epilepsy .
  • Biological Activity Testing : A series of studies assessed the biological interactions of this compound with various enzymes related to metabolic pathways. Notably, it was found to inhibit specific enzymes involved in glucose metabolism, indicating potential applications in diabetes management.
  • Synthesis of Trifluoromethylated Scaffolds : The development of synthetic routes to access trifluoromethylated amines has opened new avenues for drug discovery. These synthetic strategies focus on creating diverse libraries of compounds that can be screened for biological activity against various targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Amines

Compound Name Substituents Molecular Formula Key Features
(Butan-2-yl)(2,2,2-trifluoroethyl)amine Butan-2-yl, CF₃CH₂ C₆H₁₁F₃N (est.) Branched alkyl, moderate steric hindrance
2-(Thiophen-2-yl)ethylamine () Thiophen-2-yl, CF₃CH₂ C₈H₁₀F₃NS Aromatic thiophene enhances π-conjugation
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine () CF₃S-phenyl, butan-2-yl C₁₂H₁₆F₃NS Trifluoromethylthio group increases lipophilicity
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine () Benzyl, CF₃CH(OCH₃), Si(CH₃)₃ C₁₄H₂₂F₃NOSi Trimethylsilyl and methoxy groups add steric complexity

Key Observations :

  • Branched vs. Linear Alkyl Groups : The butan-2-yl group in the target compound provides less steric hindrance compared to bulkier substituents like trimethylsilyl () but more than linear chains (e.g., ethyl).
  • Fluorinated vs. Non-Fluorinated Amines: The CF₃ group in the target compound lowers basicity (pKa ~5–6 estimated) compared to non-fluorinated analogs like butan-2-ylethylamine (pKa ~10) due to electron withdrawal .
  • Aromatic vs.

Electronic and Reactivity Profiles

Table 2: Electronic Effects and Reactivity

Compound Electron-Withdrawing Groups Basicity (Relative) Stability Toward Oxidation
This compound CF₃ Low High (CF₃ stabilizes)
N-Nitrosodi-(2,2,2-trifluoroethyl)amine () CF₃, NO Very Low Moderate (NO group labile)
2,2,2-Trifluoroethylamine () CF₃ Low High
Ethylamine None High Low

Key Findings :

  • The trifluoroethyl group significantly reduces basicity, as seen in 2,2,2-trifluoroethylamine (pKa ~3.5 vs. ethylamine’s pKa ~10.7) .
  • The target compound’s stability is superior to nitrosamine derivatives (), where electron-withdrawing groups destabilize the N–NO bond.
  • Reactivity in alkylation or acylation reactions is likely slower than non-fluorinated amines due to reduced nucleophilicity .

Table 3: Application-Specific Comparisons

Compound Application Area Performance Metric
This compound Pharmaceutical intermediates Enhanced metabolic stability (CF₃ group)
CzFA (Carbazole-spirobifluorene amine, ) OLEDs Current efficiency: 27.8 cd/A
2-(Thiophen-2-yl)ethylamine () Materials science Conductive polymers (thiophene synergy)
Benzyl(2,2,2-trifluoro...)amine () Specialty chemicals High steric demand for catalysis

Insights :

  • The target compound’s fluorinated alkyl chain may improve blood-brain barrier penetration in drug design, similar to trifluoroethyl-containing neuroactive compounds .
  • In OLEDs, aromatic amines like CzFA outperform aliphatic analogs due to bipolar charge transport, but fluorinated aliphatic amines could serve as stabilizing additives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Butan-2-yl)(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive amination : React butan-2-ylamine with 2,2,2-trifluoroethyl ketone derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. Optimize pH (6–7) and temperature (25–40°C) to maximize yield .
  • N-Alkylation : Use butan-2-yl bromide with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 60–80°C. Monitor progress via TLC or GC-MS .
    • Key Considerations :
  • Fluorinated amines often require anhydrous conditions due to hydrolytic sensitivity .
  • Include a quenching step (e.g., aqueous NaHCO₃) to neutralize excess reagents.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H/¹⁹F NMR to confirm regiochemistry and assess fluorine coupling patterns (e.g., CF₃ group splitting) .
  • Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., ESI-MS for [M+H]⁺). Refer to NIST databases for fragmentation patterns .
  • Boiling Point Validation : Cross-reference experimental boiling points (e.g., reduced-pressure distillation) with literature data, noting discrepancies due to pressure variations (e.g., 339–361 K at 0.004–0.013 bar) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability and reactivity in aqueous versus nonpolar environments?

  • Methodology :

  • Hydrolytic Stability : Perform accelerated degradation studies at pH 2–12 (37°C) and monitor via HPLC. Fluorine’s electron-withdrawing effect reduces amine basicity, enhancing resistance to protonation and hydrolysis .
  • Solubility Profiling : Use shake-flask methods to determine logP (octanol/water). The CF₃ group increases hydrophobicity, favoring nonpolar solvents .
    • Data Interpretation :
  • Contrast stability with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl derivatives) to isolate fluorine’s stereoelectronic effects .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated amines?

  • Approach :

  • Pressure-Dependent Analysis : Replicate measurements under standardized conditions (e.g., 0.01 bar) and compare with NIST datasets .
  • Statistical Validation : Apply multivariate regression to account for impurities or instrumentation biases in historical data .
    • Example :
  • Discrepancies in boiling points (e.g., 349 K vs. 360 K) may arise from pressure calibration errors or sample purity (≥95% vs. ≥99%) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Protocol :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses, focusing on fluorine’s van der Waals interactions and conformational effects .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of fluorine-mediated hydrogen bonds .
    • Validation :
  • Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Storage :
  • Store under argon at 2–8°C in amber glass to prevent photodegradation .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

  • Case Study :

  • Antimicrobial Agents : React with sulfonyl chlorides to generate sulfonamide derivatives; test against Gram-negative bacteria .
  • Kinase Inhibitors : Incorporate into scaffold libraries for high-throughput screening .

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